1-(Pyrimidin-2-yl)piperidin-4-amine
Overview
Description
The compound "1-(Pyrimidin-2-yl)piperidin-4-amine" is a molecule that features both a pyrimidine and a piperidine ring. The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperidine is a six-membered ring with one nitrogen atom, and it is a common structural motif in many chemical compounds, including pharmaceuticals. The combination of these two structures in one molecule suggests potential biological activity and makes it a candidate for further research in medicinal chemistry .
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in various studies. For instance, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been used to synthesize substituted piperidines . Additionally, a practical synthesis of a piperidin-4-yloxy pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, has been described, which could be relevant to the synthesis of "1-(Pyrimidin-2-yl)piperidin-4-amine" . Moreover, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles has been reported, which could provide insights into similar synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the crystal structure and DFT studies of a substituted pyrimidin-2-amine revealed the presence of intramolecular hydrogen bonds and a stable molecular conformation . Similarly, the structure of a pyrrolo[2,3-d]pyrimidin-4-yl)piperidin compound was elucidated, showing a chair conformation of the piperidine ring and specific intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of pyrimidin-2-amine derivatives has been explored in the context of forming complexes with metals, as seen in the study of 2,6-di(pyrimidin-4-yl)pyridine ligands . Additionally, amidrazones incorporating piperazines and related congeners have been synthesized and screened for antitumor activity, indicating the potential for bioactive chemical reactions involving pyrimidin-2-amine structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-2-amine derivatives can be inferred from related compounds. For instance, the solubility, stability, and formation constants of metal complexes with pyrimidin-2-amine ligands have been studied . The antimicrobial activity of novel benzenesulfonamide derivatives containing a pyrimidin-2-yl moiety has been evaluated, suggesting that the target compound may also possess such properties . Furthermore, the computational studies of a chromeno[4,3-d]pyrimidin-5-one derivative indicate suitable physicochemical properties and oral bioavailability, which could be relevant for the pharmacokinetic profile of "1-(Pyrimidin-2-yl)piperidin-4-amine" .
Scientific Research Applications
1. Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
2. Inhibition of Protein Kinase B (Akt)
- Application : The compound 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
3. Inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)
- Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
4. Anticoagulant Effect
- Application : Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives . These compounds showed strong factor IIa inhibition and had a good anticoagulant effect .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
5. Inhibition of Protein Kinase B (Akt)
- Application : The compound 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
6. Anticoagulant Effect
- Application : Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives . These compounds showed strong factor IIa inhibition and had a good anticoagulant effect .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXJAKPMUUGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406499 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)piperidin-4-amine | |
CAS RN |
412355-81-8 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 412355-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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